Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Overview
Description
“Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate” is a spirocyclic building block that is part of a series of advanced angular [3.3]heptanes . It is a unique compound with a three-dimensional profile due to the underlying spirocyclic scaffold .
Synthesis Analysis
The synthesis of “Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate” involves the use of advanced angular [3.3]heptanes . The synthesis process is part of an effort to expand the Azaspiro [3.3]heptane Family by creating novel highly functionalized building blocks .Molecular Structure Analysis
The molecular structure of “Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate” is represented by the empirical formula C10H17NO4 . The compound has a molecular weight of 215.25 .Chemical Reactions Analysis
“Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate” is used as a reagent in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical And Chemical Properties Analysis
“Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate” is a liquid at room temperature and should be stored at 2-8°C . Its SMILES string is OC1C2 (CN (C (OC © ©C)=O)C2)OC1 .Scientific Research Applications
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Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a building block in organic synthesis . It’s part of a series of advanced angular [3.3]heptanes .
- Results or Outcomes : The inherent novelty of the structure affords researchers new opportunities to run wild in their designs and avenues to chemical space .
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Scientific Field : Medicinal Chemistry
- Application Summary : This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
- Results or Outcomes : The use of this compound can lead to the synthesis of novel compounds that could potentially have medicinal applications .
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Scientific Field : Pharmaceutical Chemistry
- Application Summary : This compound is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .
- Results or Outcomes : The use of this compound can lead to the synthesis of novel compounds that could potentially have pharmaceutical applications .
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Scientific Field : Organic Chemistry
- Application Summary : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
- Results or Outcomes : The use of this compound can lead to the synthesis of novel compounds that could potentially have applications in organic chemistry .
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Scientific Field : Organic Chemistry
- Application Summary : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
- Results or Outcomes : The use of this compound can lead to the synthesis of novel compounds that could potentially have applications in organic chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-6-10(7-11)4-5-13-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXFRPSIASGKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716614 | |
Record name | tert-Butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
CAS RN |
1223573-41-8 | |
Record name | 1,1-Dimethylethyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223573-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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